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molecular formula C9H12N6 B1274236 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE CAS No. 70589-04-7

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE

Cat. No. B1274236
M. Wt: 204.23 g/mol
InChI Key: PJHKOSYTSUNMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224325

Procedure details

A mixture of 34.2 g. of 3-chloro-6-(3,5-dimethyl-1-pyrazolyl)-pyridazine, 100 ml of 72% hydrazine hydrate and 200 ml of dioxane is stirred at 90°-95° C. for 14 hours, then the mixture is poured into 1 liter of water, extracted three times with 150 ml of chloroform each, and the combined organic phases are dried over magnesium sulphate. After evaporation of the solvent, the residue is recrystallized from isopropanol. Yield: 27 g /80%/; m.p.: 142°-143° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[N:9]2)=[CH:6][CH:7]=1.O.[NH2:16][NH2:17].O1CCOCC1>O>[NH:16]([C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[N:9]2)=[CH:6][CH:7]=1)[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1N=C(C=C1C)C
Name
Quantity
100 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 34.2 g
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of chloroform each, and the combined organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
N(N)C=1N=NC(=CC1)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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